5-Hydroxy-2-isopropoxybenzamide
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Overview
Description
5-Hydroxy-2-isopropoxybenzamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-isopropoxybenzamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-nitrobenzoic acid with isopropyl alcohol in the presence of a catalyst to form the isopropoxy derivative. This intermediate is then reduced to the corresponding amine, which is subsequently acylated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-2-isopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Hydroxy-5-isopropoxybenzamide: Similar structure but with the hydroxyl and isopropoxy groups in different positions.
5-Hydroxy-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
5-Hydroxy-2-isopropoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(12)5-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
UUZNYNSMTFWIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
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